Cas no 2248288-32-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate is a specialized organic compound featuring a phthalimide core linked to a 4-(isopropylsulfonyl)benzoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or advanced materials. The presence of both ester and sulfonyl groups enhances its versatility in nucleophilic substitution or coupling reactions. Its well-defined molecular architecture ensures consistent performance in controlled transformations. The compound’s stability under standard handling conditions and compatibility with diverse reaction media further contribute to its utility in precision organic synthesis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate structure
2248288-32-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
CAS番号:2248288-32-4
MF:C18H15NO6S
メガワット:373.37980389595
CID:5867722
PubChem ID:165729203

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
    • EN300-6519201
    • 2248288-32-4
    • インチ: 1S/C18H15NO6S/c1-11(2)26(23,24)13-9-7-12(8-10-13)18(22)25-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-11H,1-2H3
    • InChIKey: UMILMKOFDVXACP-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)(C(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 373.06200837g/mol
  • どういたいしつりょう: 373.06200837g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 663
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519201-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
0.1g
$376.0 2023-05-31
Enamine
EN300-6519201-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
0.5g
$410.0 2023-05-31
Enamine
EN300-6519201-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
0.05g
$359.0 2023-05-31
Enamine
EN300-6519201-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
2.5g
$838.0 2023-05-31
Enamine
EN300-6519201-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
0.25g
$393.0 2023-05-31
Enamine
EN300-6519201-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
10g
$1839.0 2023-05-31
Enamine
EN300-6519201-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
1g
$428.0 2023-05-31
Enamine
EN300-6519201-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate
2248288-32-4
5g
$1240.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate (CAS No. 2248288-32-4)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate, identified by its CAS number 2248288-32-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a complex molecular structure that includes both aromatic and heteroaromatic rings. The presence of a dioxo group and a propane-2-sulfonyl moiety contributes to its unique chemical properties, making it a promising candidate for further exploration in drug discovery and molecular research.

The 1,3-dioxo-2,3-dihydro-1H-isoindol core structure is known for its versatility in biological interactions, often serving as a scaffold for designing bioactive molecules. This particular derivative has been studied for its potential pharmacological effects, particularly in the context of modulating enzyme activity and interacting with biological targets. The 4-(propane-2-sulfonyl)benzoate substituent further enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have suggested that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This has opened up avenues for exploring its therapeutic potential in conditions such as arthritis and autoimmune disorders.

In vitro experiments have demonstrated that this compound can interact with various biological targets, including kinases and transcription factors. The dioxo group is particularly noteworthy for its ability to stabilize reactive intermediates, which could be leveraged in designing catalytic systems or inhibitors. Meanwhile, the propane-2-sulfonyl group provides a negative charge at physiological pH, enhancing its interaction with positively charged residues on biological targets.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to construct the complex framework of this molecule. These techniques not only improve efficiency but also allow for the introduction of functional groups at specific positions, optimizing the compound's pharmacological properties.

One of the most exciting aspects of this compound is its potential role in developing next-generation therapeutics. Researchers are particularly interested in its ability to modulate protein-protein interactions, which are often key drivers of disease pathogenesis. By targeting specific interaction interfaces, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate could offer novel approaches to treating complex diseases that are currently difficult to manage with existing medications.

The field of medicinal chemistry is rapidly evolving, with an increasing emphasis on structure-based drug design. Computational tools have become indispensable in predicting the three-dimensional structures of molecules and their interactions with biological targets. This has allowed researchers to fine-tune the properties of compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yly 4-(propane-2-sulfonyl)benzoate, optimizing them for better efficacy and reduced side effects.

Furthermore, the growing interest in green chemistry principles has influenced synthetic strategies for producing such compounds. Efforts are being made to develop more sustainable methods that minimize waste and reduce environmental impact. This aligns with broader trends in pharmaceutical research towards more eco-friendly practices without compromising on performance.

The potential applications of 1,3-dioxo-2,3-dihydro -1H -isoindol - 2 - yl 4 - (propane - 2 - sulfonyl ) benzoate extend beyond traditional drug development. It has shown promise as a tool compound in biochemical assays and as a building block for more complex molecules. Its unique structural features make it a valuable asset in libraries designed for high-throughput screening (HTS), enabling researchers to identify novel bioactive entities more efficiently.

In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 4 - ( propane - 2 - sulfonyl ) benzoate ( CAS No . 2248288 - 32 - 4 ) represents a fascinating subject of study with significant implications for pharmaceutical science . Its intricate molecular architecture , coupled with its demonstrated interactions with biological targets , positions it as a compelling candidate for further investigation . As research continues to uncover new applications and therapeutic possibilities , this compound is poised to play an important role in shaping the future of medicinal chemistry .

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